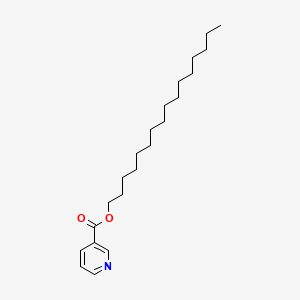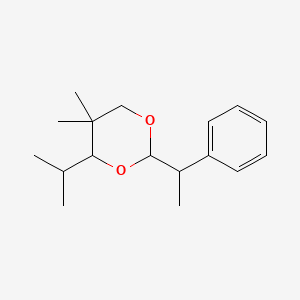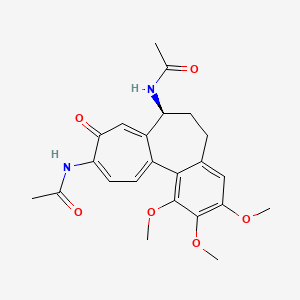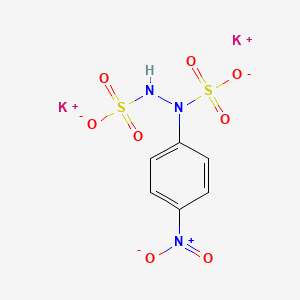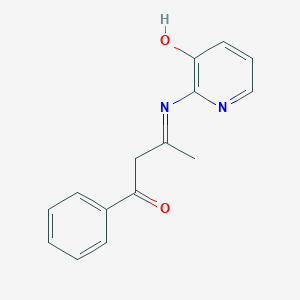
3-(3-Hydroxypyridin-2-ylimino)-1-phenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Hydroxypyridin-2-ylimino)-1-phenylbutan-1-one is a chemical compound that features a pyridine ring substituted with a hydroxyl group and an imino group, along with a phenylbutanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypyridin-2-ylimino)-1-phenylbutan-1-one typically involves the condensation of 3-hydroxypyridine-2-carbaldehyde with 1-phenylbutan-1-one under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxypyridin-2-ylimino)-1-phenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(3-oxopyridin-2-ylimino)-1-phenylbutan-1-one.
Reduction: Formation of 3-(3-aminopyridin-2-ylimino)-1-phenylbutan-1-one.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(3-Hydroxypyridin-2-ylimino)-1-phenylbutan-1-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxypyridin-2-ylimino)-1-phenylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypyridine: A simpler analog with a hydroxyl group on the pyridine ring.
2-Amino-3-hydroxypyridine: Contains both amino and hydroxyl groups on the pyridine ring.
3-(2-Hydroxyphenylimino)-1-phenylbutan-1-one: Similar structure but with a hydroxyphenyl group instead of a hydroxypyridinyl group.
Uniqueness
3-(3-Hydroxypyridin-2-ylimino)-1-phenylbutan-1-one is unique due to the presence of both hydroxyl and imino groups on the pyridine ring, which enhances its reactivity and potential for forming diverse chemical derivatives. Its combination of functional groups allows for versatile applications in various scientific fields .
Properties
Molecular Formula |
C15H14N2O2 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
(3E)-3-(3-hydroxypyridin-2-yl)imino-1-phenylbutan-1-one |
InChI |
InChI=1S/C15H14N2O2/c1-11(17-15-13(18)8-5-9-16-15)10-14(19)12-6-3-2-4-7-12/h2-9,18H,10H2,1H3/b17-11+ |
InChI Key |
DBXSUJSFOZVMHY-GZTJUZNOSA-N |
Isomeric SMILES |
C/C(=N\C1=C(C=CC=N1)O)/CC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(=NC1=C(C=CC=N1)O)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



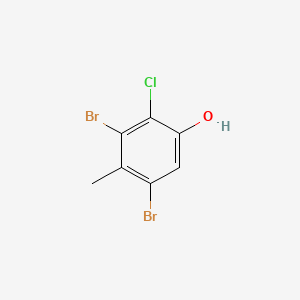
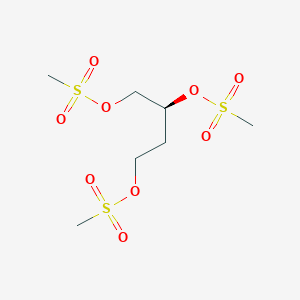
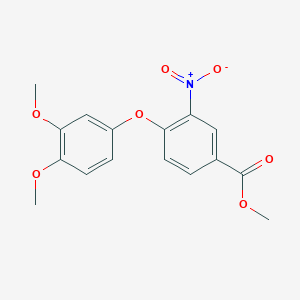

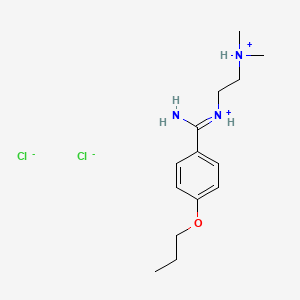
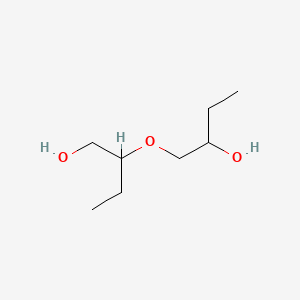
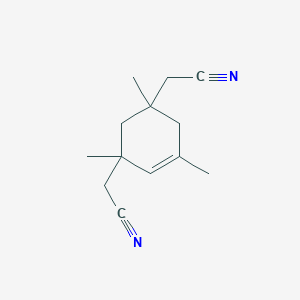

![4-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-benzoic acid methyl ester](/img/structure/B13786023.png)
